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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

Introduction

ODM-204 is an investigational, nonsteroidal, orally administered small molecule that functions
as a dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (170-
hydroxylase/17,20-lyase).[1][2] This dual mechanism is designed to more effectively suppress
the androgen signaling pathway, which is a key driver of prostate cancer progression,
particularly in castration-resistant prostate cancer (CRPC).[3][4] ODM-204 inhibits CYP17A1, a
critical enzyme in the synthesis of androgens like testosterone and dihydrotestosterone (DHT),
and also directly antagonizes the androgen receptor, preventing the activation of genes that
promote tumor growth.[1][2]

These application notes provide detailed protocols for conducting in vitro and in vivo dose-
response studies to characterize the efficacy and potency of ODM-204. The methodologies
outlined are essential for researchers in oncology and drug development to assess the
compound's activity and determine optimal dosing for further preclinical and clinical
investigation.

Mechanism of Action: Dual Inhibition of Anhdrogen
Signaling

ODM-204 targets two critical points in the androgen signaling axis. Firstly, it inhibits the
CYP17A1 enzyme, which is essential for the production of androgens in the testes and adrenal
glands.[2] Secondly, it binds directly to the androgen receptor, preventing its activation by any
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residual androgens and subsequent translocation to the nucleus to initiate gene transcription.
[2] This dual action provides a comprehensive blockade of the signaling pathway that fuels

prostate cancer growth.[1]
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Caption: Dual inhibitory action of ODM-204 on the androgen signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
ODM-204.

Table 1: Preclinical In Vitro Potency of ODM-204

Target Assay Type IC50 Value Reference
CYP17A1 Enzyme Enzymatic Assay 22 nM [5]
Androgen Receptor Ligand Binding Assay 80 nM [5]

Table 2: Phase | Clinical Trial Dose Escalation and Response
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Experimental Protocols: In Vitro Dose-Response
Studies
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Caption: General workflow for in vitro dose-response evaluation of ODM-204.
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Protocol 1: Cell Proliferation Assay

Objective: To determine the dose-dependent effect of ODM-204 on the proliferation of
androgen-sensitive prostate cancer cells.

Materials and Reagents:

Prostate cancer cell lines (e.g., VCaP, LNCaP).[1]

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

ODM-204 stock solution (e.g., 10 mM in DMSO).

96-well clear-bottom cell culture plates.

CellTiter-Glo® Luminescent Cell Viability Assay Kkit.

Luminometer.

Procedure:

o Cell Seeding: Seed VCaP or LNCaP cells into a 96-well plate at a density of 5,000-10,000
cells per well in 100 pL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

o Compound Preparation: Prepare a serial dilution of ODM-204 in growth medium. A typical
concentration range would be from 0.1 nM to 10 pM. Include a vehicle control (DMSO) and a
no-treatment control.

o Treatment: Remove the medium from the wells and add 100 pL of the medium containing the
various concentrations of ODM-204 or controls.

 Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

 Viability Measurement:

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o Add 100 pL of CellTiter-Glo® reagent to each well.
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o Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

o Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis:

e Normalize the luminescence readings to the vehicle control (as 100% viability).
» Plot the percentage of cell viability against the log concentration of ODM-204.

e Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50
value, which is the concentration of ODM-204 that inhibits cell proliferation by 50%.

Experimental Protocols: In Vivo Dose-Response
Studies
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Caption: General workflow for in vivo dose-response evaluation of ODM-204.
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Protocol 2: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the dose-dependent antitumor efficacy of ODM-204 in a castration-

resistant prostate cancer xenograft model.

Materials and Reagents:

Male immunodeficient mice (e.g., NOD-SCID or nude mice).
VCaP prostate cancer cells.[1]

Matrigel®.

ODM-204 formulation suitable for oral gavage.

Vehicle control (e.g., 0.5% carboxymethylcellulose).
Calipers for tumor measurement.

ELISA kits for serum PSA and testosterone.

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of 1-5 million VCaP cells mixed
with Matrigel® into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width?) / 2.

Group Assignment: Once tumors reach an average volume of 150-200 mms, randomize the
mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control
and at least three dose levels of ODM-204 (e.g., 10, 20, and 30 mg/kg).[1]

Drug Administration: Administer ODM-204 or vehicle via oral gavage once or twice daily for
the duration of the study (e.g., 21-28 days).

Data Collection:

o Measure tumor volumes and body weights 2-3 times per week.
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o Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination to
measure serum levels of PSA and testosterone.

o Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at
the end of the treatment period.

» Tissue Collection: At necropsy, collect tumors and other relevant tissues for downstream
analysis (e.g., histology, biomarker analysis).

Data Analysis:
e Plot the mean tumor volume for each group over time.

e Calculate the Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle
control.

e Analyze serum PSA and testosterone levels to confirm target engagement and
pharmacodynamic effects.

o Assess tolerability by monitoring body weight changes and clinical signs of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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